(1-Methanesulfonylcyclobutyl)methanamine hydrochloride
Overview
Description
“(1-Methanesulfonylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1787940-86-6 . It has a molecular weight of 199.7 . The IUPAC name for this compound is (1-(methylsulfonyl)cyclobutyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is normal room temperature .Scientific Research Applications
Kinetic and Spectroscopic Characterization
Highly reactive methanesulfonates, including derivatives similar to (1-Methanesulfonylcyclobutyl)methanamine hydrochloride, have been characterized through kinetic and spectroscopic methods. These studies provide insights into the solvolysis reactions of methanesulfonates in aqueous solutions, highlighting the influence of electronic and steric effects on their reactivity. Such research aids in understanding the stability and reactivity of sulfonate esters, which are relevant for various synthetic applications (Bentley et al., 1994).
Three Dimensional Self-Assemblies from Sulfonate-Phosphonate Ligands
Research on diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands demonstrates the capacity of methanesulfonic acid derivatives to participate in complex coordination chemistry. These studies explore the structural differences and supramolecular assembly facilitated by sulfonate ligands, offering potential applications in materials science (Shankar et al., 2011).
Lipid Peroxidation Assays
Methanesulfonic acid derivatives have been used in developing colorimetric assays for lipid peroxidation, illustrating their utility in biochemical research. These assays enable the measurement of malondialdehyde and 4-hydroxyalkenals, key markers of oxidative stress in biological samples. This application underscores the versatility of methanesulfonic acid derivatives in analytical chemistry (Gérard-Monnier et al., 1998).
Methanesulfonic Acid in Industrial Chemistry
The direct conversion of methane to methanesulfonic acid represents a significant industrial application, highlighting the potential of methanesulfonic acid derivatives in catalysis and green chemistry. Such processes offer a more efficient route to produce methanesulfonic acid, a chemical with widespread industrial uses, from methane (Schüth, 2019).
Enzymatic Reactions and Biological Studies
The enzymatic reactions involving methionine sulfoximine, a compound related to methanesulfonic acid derivatives, highlight the biological relevance of these chemicals. Studies on the conversion of methionine sulfoximine to various products provide insight into amino acid metabolism and the potential toxicological impacts of sulfonamide derivatives (Cooper et al., 1976).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
(1-methylsulfonylcyclobutyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGMUIYLWSFAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787940-86-6 | |
Record name | (1-methanesulfonylcyclobutyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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